(Arg8)-Conopressin G
Description
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-butan-2-yl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71N17O10S2.C2HF3O2/c1-3-23(2)34-41(70)56-27(13-8-16-53-44(50)51)37(66)58-29(19-32(46)62)38(67)59-30(22-73-72-21-25(45)35(64)57-28(39(68)60-34)18-24-10-5-4-6-11-24)42(71)61-17-9-14-31(61)40(69)55-26(12-7-15-52-43(48)49)36(65)54-20-33(47)63;3-2(4,5)1(6)7/h4-6,10-11,23,25-31,34H,3,7-9,12-22,45H2,1-2H3,(H2,46,62)(H2,47,63)(H,54,65)(H,55,69)(H,56,70)(H,57,64)(H,58,66)(H,59,67)(H,60,68)(H4,48,49,52)(H4,50,51,53);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHQBOSXXFECJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72F3N17O12S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1176.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Characteristics and Biosynthesis of Arg8 Conopressin G
Primary Amino Acid Sequence Analysis and Disulfide Bond Topology
The primary structure of (Arg8)-Conopressin G consists of the amino acid sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2. elabscience.comgencefebio.com A defining feature of its topology is a single disulfide bond formed between the two cysteine residues at positions 1 and 6. This Cys1-Cys6 linkage creates a six-membered cyclic ring, with a three-residue exocyclic tail (Pro-Arg-Gly-NH2). nih.govgencefebio.com The C-terminus of the peptide is amidated, a common post-translational modification in bioactive peptides. nih.gov The molecular formula for (Arg8)-Conopressin G is C44H71N17O10S2, with a calculated molecular weight of approximately 1062.29 Da. elabscience.comgencefebio.com
Endogenous Expression and Neuroanatomical Localization in Invertebrate Central Nervous Systems
While first discovered in venom, conopressins are also expressed endogenously in the central nervous systems (CNS) of mollusks, where they are believed to function as neurotransmitters or neuromodulators. qyaobio.comnih.gov For instance, a peptide identical in structure to Lys-conopressin G was purified from the pond snail Lymnaea stagnalis. nih.gov In Aplysia californica, conopressin-G has been shown to modulate neuronal activity related to gill movements, suggesting a role in regulating motor behavior. nih.gov The presence of vasopressin-like immunoreactivity has been reported in a variety of invertebrates, indicating a widespread and evolutionarily conserved signaling system. nih.gov The discovery of these peptides in both the CNS and venom glands of some species suggests a possible evolutionary pathway where endogenous neuropeptides are "recruited" for use as venom components. researchgate.net
Precursor Protein Structure and Post-Translational Processing Pathways
The biosynthesis of conopressins follows a pathway typical for neuropeptides, originating from a larger precursor protein. qyaobio.comnih.gov Cloning and sequencing of the gene encoding the precursor for Lys-conopressin G in Lymnaea stagnalis revealed a structure with evolutionary parallels to vertebrate vasopressin/oxytocin (B344502) precursors. nih.gov This precursor protein contains a signal peptide at the N-terminus, followed by the neuropeptide sequence itself, and a C-terminal neurophysin domain. qyaobio.comnih.gov
Post-translational processing is a critical step in producing the mature, active peptide. This process involves several enzymatic steps, including the cleavage of the signal peptide, excision of the nonapeptide from the precursor, and the formation of the intramolecular disulfide bond between the cysteine residues. nih.govpeptide.com A key final step is the amidation of the C-terminus, which is signaled by a C-terminal glycine (B1666218) residue in the precursor sequence. nih.gov In some conopressin variants, other unique post-translational modifications occur, such as the gamma-carboxylation of a glutamate (B1630785) residue in γ-conopressin-vil, a modification carried out by a vitamin K-dependent enzyme. researchgate.net
Isolation from Venom Glands of Conus Species
(Arg8)-Conopressin G and its analogs were first identified and isolated from the venom of predatory marine cone snails. nih.gov Specifically, (Arg8)-Conopressin G was isolated from the venom of the fish-hunting cone snail Conus geographus. nih.govnih.gov Another closely related analog, Lys-conopressin-G, was isolated from the venom of the worm-hunting snail Conus imperialis and the piscivorous Conus geographus. nih.govresearchgate.net The isolation process typically involves the extraction of crude venom from the snail's venom duct, followed by separation and purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The identification and characterization of these peptides are then confirmed through methods like Edman degradation for sequencing and mass spectrometry to determine the molecular weight. The discovery of various conopressin sequences across different Conus species, such as conopressin-T from Conus tulipa and γ-conopressin-vil from Conus villepinii, highlights the diversification of these peptides within cone snail venoms. nih.govresearchgate.net
Receptor Pharmacology and Signal Transduction Pathways of Arg8 Conopressin G
G-Protein Coupled Receptor (GPCR) Binding and Activation Mechanisms
(Arg8)-Conopressin G exerts its physiological effects by binding to and activating members of the vasopressin and oxytocin (B344502) receptor family, which are classic examples of Class A GPCRs. guidetopharmacology.org These receptors are characterized by an extracellular N-terminus, seven transmembrane helices connected by intracellular and extracellular loops, and an intracellular C-terminus. guidetopharmacology.org The binding of a ligand like (Arg8)-Conopressin G to the extracellular and transmembrane domains of the receptor is believed to induce a conformational change in the receptor protein. nih.gov
This conformational shift is transmitted to the intracellular domains of the receptor, enabling it to interact with and activate heterotrimeric G-proteins associated with the intracellular loops. nih.gov Upon activation, the G-protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of the Gα subunit from the Gβγ dimer. mdpi.com These dissociated subunits then act as downstream effectors, initiating intracellular signaling cascades. The specific G-protein subtype activated (e.g., Gq/11 or Gs) is dependent on the receptor subtype to which the ligand is bound. nih.govguidetopharmacology.org
Ligand Binding Affinity and Receptor Selectivity Profiles
The interaction of (Arg8)-Conopressin G with vasopressin and oxytocin receptors is characterized by its binding affinity, which is a measure of the strength of the interaction, and its selectivity, which describes its preference for one receptor subtype over others. The presence of a basic arginine residue at position 8 is a critical determinant of its binding profile, particularly for vasopressin receptors. nih.gov
(Arg8)-Conopressin G demonstrates notable activity at vasopressin receptors. Research indicates that Conopressin-G (a closely related peptide) is a potent agonist at the human V1a (hV1aR) and V1b (hV1bR) receptors, with potencies in the nanomolar range. nih.gov Its affinity for the human V2 receptor (hV2R) is comparatively lower. nih.gov The V1a and V1b receptors are known to couple to Gq/11 proteins, initiating the phospholipase C signaling pathway. nih.gov In contrast, the V2 receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase. nih.govguidetopharmacology.org The arginine at position 8 in (Arg8)-Conopressin G is a key structural feature that facilitates strong interactions with anchoring residues within the binding pockets of the V1a and V1b receptors. nih.gov
| Receptor | EC₅₀ (nM) | Reference |
|---|---|---|
| Human V1aR | 123 | nih.gov |
| Human V1bR | 52 | nih.gov |
| Human V2R | 300 | nih.gov |
As a member of the vasopressin/oxytocin peptide family, (Arg8)-Conopressin G is also expected to interact with the oxytocin receptor (OTR). nih.gov The OTR shares significant structural homology with the vasopressin receptors, particularly the V1aR, which can lead to cross-reactivity of ligands. nih.gov Like the V1a and V1b receptors, the OTR is coupled to the Gq/11-phospholipase C pathway. nih.gov The binding of conopressins to the OTR is influenced by key residues within the peptide sequence. For instance, in silico studies on related conopressins have highlighted the importance of the lysine (B10760008) at position 8 (structurally similar to arginine) and the C-terminal amide group for forming stable interactions with the OTR. nih.gov
The vasopressin/oxytocin signaling system is evolutionarily ancient, with homologs found in both invertebrates and vertebrates. frontiersin.orgnih.gov (Arg8)-Conopressin G, originating from a marine invertebrate, provides a fascinating case study in comparative pharmacology. Studies have shown that Conopressin-G is more potent on the receptors of its natural prey, such as zebrafish (a vertebrate), than on human receptors. nih.gov For example, Conopressin-G displays a significantly higher affinity for the zebrafish V1a1 receptor (EC₅₀ = 10 nM) compared to the human V1aR (EC₅₀ = 123 nM). nih.gov This suggests an evolutionary adaptation of the peptide to be more effective on the receptors of its target species. Invertebrates typically possess a single vasopressin/oxytocin-like receptor, in contrast to the multiple receptor subtypes found in vertebrates, highlighting the diversification of this signaling system through evolution. frontiersin.orgnih.gov
| Receptor | Species | EC₅₀ (nM) | Reference |
|---|---|---|---|
| V1aR | Human | 123 | nih.gov |
| V1a1R | Zebrafish | 10 |
Intracellular Signaling Cascades Mediated by (Arg8)-Conopressin G
The binding of (Arg8)-Conopressin G to its target receptors initiates a cascade of intracellular events that ultimately determine the cellular response. The primary signaling pathway activated by (Arg8)-Conopressin G through V1a, V1b, and oxytocin receptors is the Phospholipase C pathway. nih.gov
Activation of the V1a, V1b, and oxytocin receptors by (Arg8)-Conopressin G leads to the coupling and activation of the Gq/11 family of G-proteins. nih.gov The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC). mdpi.comyoutube.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.commdpi.com
The production of IP3 is a hallmark of PLC activation. Studies on vasopressin and oxytocin have demonstrated that their binding to V1a and OTRs leads to a rapid, dose-dependent increase in the intracellular concentration of inositol phosphates (IP1, IP2, and IP3). nih.govnih.govnih.gov IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This elevation of intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, mediates a wide array of downstream cellular processes.
Modulation of Adenylyl Cyclase Activity and Cyclic AMP Production
(Arg8)-Conopressin G, also known as Conopressin-G, influences intracellular signaling cascades, including those involving adenylyl cyclase and its product, cyclic adenosine (B11128) monophosphate (cAMP). This modulation is primarily dictated by the specific G protein-coupled receptors (GPCRs) it activates. The vasopressin receptor family, the main target of conopressins, exhibits distinct G protein-coupling properties. nih.gov Specifically, the V2 receptors (V2Rs) are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase. nih.govresearchgate.net Activation of this pathway leads to an increase in the intracellular production of cAMP. researchgate.net
Research has demonstrated that (Arg8)-Conopressin G acts as a full agonist at the human V2R, although with a lower affinity (EC50 of 300 nM) compared to its activity at other vasopressin receptor subtypes. nih.gov As a full agonist at this receptor, its binding initiates the conformational change that engages Gs, leading to the stimulation of adenylyl cyclase and subsequent elevation of cAMP levels. This mechanism is analogous to the action of the endogenous hormone arginine-vasopressin (AVP) at the V2R, which is a key regulator of water reabsorption in the kidneys via a cAMP-dependent pathway. researchgate.net
Conversely, studies on the closely related peptide, AVP, have shown that it can also elicit a dose-dependent inhibition of noradrenaline-sensitive cAMP accumulation and forskolin-stimulated adenylyl cyclase activity in rat cerebral cortical preparations. nih.gov This inhibitory effect is likely mediated through V1-type receptors, which couple to inhibitory G proteins (Gi) or Gq proteins, pathways that can indirectly or directly lead to a reduction in adenylyl cyclase activity. nih.gov Given that (Arg8)-Conopressin G is a potent full agonist at human V1a and V1b receptors, it may similarly modulate adenylyl cyclase activity and cAMP levels depending on the receptor subtype and tissue context. nih.gov
Table 1: Receptor-Mediated Effects on Adenylyl Cyclase
| Ligand | Receptor Subtype | G-Protein Coupling | Effect on Adenylyl Cyclase | Consequence for cAMP | Reference |
|---|---|---|---|---|---|
| (Arg8)-Conopressin G | V2R | Gs | Stimulation | Increase | nih.govresearchgate.net |
| Arginine-Vasopressin | V2R | Gs | Stimulation | Increase | researchgate.net |
Regulation of Neuronal Excitability and Ion Channel Currents
(Arg8)-Conopressin G and related vasopressin-like peptides play a significant role in modulating neuronal excitability by directly influencing the activity of various ion channels. qyaobio.com The fundamental basis of neuronal communication relies on the generation and propagation of action potentials, which are governed by the concerted action of these channels. nih.gov General studies on conopressins have shown that they stimulate both transient and persistent inward currents in molluscan neurons, which directly impacts neuronal excitability, firing patterns, and the shape of action potentials. qyaobio.com
More specific mechanisms can be inferred from studies on arginine-vasopressin (AVP), which (Arg8)-Conopressin G closely mimics. In the hippocampus, AVP has been found to excite CA1 pyramidal neurons by activating V1a receptors. nih.gov This excitatory effect is not due to intracellular calcium release but is mediated by the Gq/11 protein and phospholipase Cβ (PLCβ) pathway. The activation of PLCβ leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn causes the depression of G protein-gated inwardly rectifying K+ (GIRK) channels. nih.gov The inhibition of these potassium channels reduces the outward flow of potassium ions, leading to membrane depolarization, an increase in input resistance, and ultimately, heightened neuronal excitability. nih.gov
The regulation of ion channels by such peptides is a critical mechanism for controlling information transmission in the nervous system. nih.gov By altering ion channel function, (Arg8)-Conopressin G can change neuronal resting membrane potential, synaptic integration, and action potential propagation, highlighting its function as a potent neuromodulator. qyaobio.comnih.gov
Table 2: Effects of Vasopressin-like Peptides on Neuronal Ion Channels
| Peptide | Neuron Type | Receptor | Key Signaling Molecule | Target Ion Channel | Effect on Neuron | Reference |
|---|---|---|---|---|---|---|
| Conopressins (general) | Molluscan Neurons | Not Specified | Not Specified | Not Specified (causes inward currents) | Increased excitability, altered firing | qyaobio.com |
Functional Characterization as an Agonist or Antagonist
(Arg8)-Conopressin G has been pharmacologically characterized as a full agonist at most human vasopressin/oxytocin receptor subtypes. nih.gov An agonist is a molecule that binds to a receptor and directly triggers a biological response. domaintherapeutics.ca The agonistic nature of (Arg8)-Conopressin G is attributed to its sequence, particularly the presence of a basic arginine residue at position 8, which is a critical feature for potent activation of vasopressin receptors. nih.gov
Detailed pharmacological studies have quantified its activity across various receptors. At human vasopressin receptors, (Arg8)-Conopressin G acts as a full agonist at the V1a, V1b, and V2 subtypes. It is as potent as the endogenous hormone oxytocin at the hV1aR and hV1bR, with EC50 values in the high nanomolar range. nih.gov However, it displays a lower affinity for the hV2R. nih.gov Interestingly, it shows no or weak activity at the human oxytocin receptor (OTR). nih.gov This profile distinguishes it from other conopeptides, such as conopressin-T, which has been identified as a selective V1a receptor antagonist. nih.govnih.gov The difference in function highlights how minor sequence variations, such as substitutions in the exocyclic tail, can switch a compound from an agonist to an antagonist. nih.gov
The functional characterization of (Arg8)-Conopressin G extends to non-human receptors as well. It demonstrates higher affinities for zebrafish vasopressin receptors, particularly the ZF V1a1R, where it has an EC50 of 10 nM. nih.gov This potent agonism across multiple receptor subtypes underscores its value as a pharmacological tool for studying the vasopressin/oxytocin system.
Table 3: Agonist Activity of (Arg8)-Conopressin G at Various Receptors
| Receptor | Species | Functional Activity | Potency (EC50) | Reference |
|---|---|---|---|---|
| V1a Receptor (hV1aR) | Human | Full Agonist | 123 nM | nih.gov |
| V1b Receptor (hV1bR) | Human | Full Agonist | 52 nM | nih.gov |
| V2 Receptor (hV2R) | Human | Full Agonist | 300 nM | nih.gov |
| Oxytocin Receptor (hOTR) | Human | Weak/No Activity | >10,000 nM | nih.gov |
| V1a1 Receptor (ZFV1a1R) | Zebrafish | Full Agonist | 10 nM | nih.gov |
Structure Activity Relationship Studies of Arg8 Conopressin G and Analogues
Importance of Specific Amino Acid Residues for Ligand Functionality and Selectivity
The functionality and selectivity of (Arg8)-Conopressin G are profoundly influenced by the specific amino acids at key positions within its sequence. Research has pinpointed several residues that are critical for receptor binding and activation.
The basic amino acid at position 8 is a defining feature of the vasopressin family of peptides and is crucial for their biological activity. nih.gov In (Arg8)-Conopressin G, the arginine residue at this position plays a pivotal role in receptor interaction and activation.
Studies have demonstrated that the presence of a basic residue at position 8 is a key determinant of agonist activity at human vasopressin receptors. nih.gov For instance, (Arg8)-Conopressin G acts as a full agonist at human V1a, V1b, and V2 receptors. nih.gov In contrast, naturally occurring conopressin analogues from Conus miliaris, which feature a negatively charged aspartate at position 8 instead of a basic residue, show no or significantly weakened activity at these human receptors. nih.govconsensus.app This highlights the functional importance of the positive charge at this position.
The interaction is understood at a molecular level, where key acidic residues in the receptor, such as Glu1.35 and Asp2.65, are thought to act as anchoring points for the basic side chain of Arginine-8. nih.gov Docking studies further suggest a direct interaction between the ligand's eighth residue and the Asp297 residue of the human V2 receptor. researchgate.netmdpi.com The nature and even the stereochemistry of the residue at position 8 are essential, as altering them can dramatically change the peptide's activity and selectivity. rsc.orgnih.govrsc.org
| Compound | Residue at Position 8 | Activity at Human Vasopressin Receptors | Reference |
|---|---|---|---|
| (Arg8)-Conopressin G | Arginine (Basic) | Full Agonist (hV1aR, hV1bR, hV2R) | nih.gov |
| Conopressin-M1/M2 | Aspartate (Acidic) | No or weak activity | nih.gov |
| Oxytocin (B344502) | Leucine (Neutral) | Lower potency (compared to AVP) | nih.gov |
Residues within the 20-membered disulfide ring, particularly at positions 3 and 4, also exert significant influence on the potency and selectivity of conopressin analogues. (Arg8)-Conopressin G is characterized by an Arginine at position 4, a feature that distinguishes it from vasopressin and oxytocin and is shared by only a few other analogues. nih.govrsc.org
The substitution of a glutamine residue at position 4 (as seen in vasotocin) with an arginine in (Arg8)-Conopressin G results in a decreased potency at the human V1a and V1b receptors. nih.gov Furthermore, studies on analogues suggest that the stereochemistry of the Arginine at position 4 is structurally and functionally important. rsc.orgrsc.org
The residue at position 3, which is a Phenylalanine in (Arg8)-Conopressin G, is also critical. qyaobio.com In vasopressin, this aromatic residue is primarily involved in receptor recognition and binding. nih.gov Research on other conopressin analogues indicates that having an aromatic residue at position 3 enhances selectivity for hV1aR and hV1bR, primarily by reducing potency at other receptor subtypes. nih.gov
| Position | Residue in (Arg8)-Conopressin G | Observed Effect of Modification | Reference |
|---|---|---|---|
| 3 | Phenylalanine (Phe) | An aromatic residue at this position improves selectivity for hV1aR and hV1bR. | nih.gov |
| 4 | Arginine (Arg) | Substitution of Gln with Arg at this position leads to a loss of potency at hV1aR and hV1bR. | nih.gov |
The C-terminal of (Arg8)-Conopressin G is a Glycinamide, meaning the C-terminal carboxyl group is amidated. qyaobio.com This post-translational modification is crucial for biological activity. The amide group is believed to form important hydrogen bonds with receptor residues, such as Gln214 and Gln218 of the V1a receptor. nih.gov
The importance of this amidation is demonstrated by comparing the activity of amidated peptides with their counterparts having a free C-terminal acid. nih.gov For some conopressin analogues, only the amidated form shows significant activity. nih.govconsensus.app While this is not a universal rule for all analogues and receptors, the C-terminal amide is generally considered a key feature for maintaining structural stability and potent receptor interaction. nih.govnih.govucl.ac.uk For example, removing the C-terminal amide from the hormone amylin reduces its receptor activation by up to 58-fold. ucl.ac.uk
Conformational Analysis and Ligand-Receptor Docking Studies
Understanding the three-dimensional structure of (Arg8)-Conopressin G and how it binds to its receptors is essential for deciphering its mechanism of action. A combination of spectroscopic methods and computational modeling has provided significant insights.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for determining the solution structure of (Arg8)-Conopressin G and its analogues. nih.govrsc.org One- and two-dimensional NMR experiments have provided detailed insights into their conformation. nih.gov
NMR studies of (Arg8)-Conopressin G indicate that it predominantly adopts a single, stable conformation in solution. nih.gov This is in contrast to some of its analogues, which may exhibit multiple conformations due to factors like cis-trans isomerization of proline residues. nih.gov The structural analysis of related peptides, such as desmopressin, reveals a flexible three-residue acyclic tail and a more structured macrocyclic ring that can form turn-like structures. nih.gov The conformation of (Arg8)-Conopressin G is characterized by a disulfide bridge between Cys1 and Cys6, which constrains the peptide backbone. elabscience.com NMR data, including Nuclear Overhauser Effect (NOE) signals, have been used to define the peptide's fold and the spatial relationship between its amino acid residues. rsc.org
Computational methods, including molecular docking and dynamics simulations, have complemented experimental data by modeling the interaction between conopressin analogues and their receptors at an atomic level. mdpi.comrsc.org These studies have been crucial in visualizing how (Arg8)-Conopressin G fits into the binding pocket of vasopressin receptors.
Docking studies predict that vasopressin-like ligands bind within a 15–20 Å deep cleft formed by the transmembrane helices of the receptor. mdpi.com Molecular dynamics simulations of conopressin analogues with the V2 receptor have identified key residues essential for stable binding, including Cys1, Phe2, Arg4, Asn5, and the critical basic residue at position 8 (Lys8 in the studied analogue). rsc.orgnih.gov These simulations reveal specific hydrogen bonds and ionic interactions, such as the bond between the ε-amino group of the residue at position 8 and acidic residues like D33 and E303 in the V2 receptor. nih.gov
Furthermore, advanced computational screening approaches have analyzed the vast conformational landscape of vasopressin to identify which shapes bind most favorably to the receptor. nih.govresearchgate.net These studies found that conformations with a more extended and flexible C-terminal tail bind with significantly higher affinity. researchgate.net This extended conformation allows for simultaneous interactions between Arg8, Tyr2, and Phe3 of the ligand and different transmembrane helices of the receptor, providing a more detailed picture of the binding event. nih.gov
Rational Design and Synthesis of Modified Analogues for Enhanced Specificity
The rational design of peptide analogues is a cornerstone of modern pharmacology, aiming to enhance biological activity and receptor specificity by making targeted structural modifications. For (Arg8)-Conopressin G and related vasopressin (VP) / oxytocin (OT) family peptides, this approach has been instrumental in dissecting the structural determinants of their interactions with various receptor subtypes (V1a, V1b, V2, and OT receptors). datapdf.com The synthesis of these modified analogues, typically achieved through solid-phase peptide synthesis, allows for systematic investigation into how specific amino acid substitutions influence the peptide's conformational dynamics and subsequent pharmacological profile. nih.govresearchgate.net
Research into conopressin analogues has revealed that specific positions within the nonapeptide sequence are critical for modulating receptor affinity and selectivity. Key among these are residues at positions 4, 7, 8, and 9, where modifications can dramatically alter the peptide's function, sometimes converting a full agonist into a selective antagonist. nih.govnih.gov
A primary focus of rational design has been the C-terminal exocyclic tripeptide, particularly positions 7 and 9. In most VP/OT-like peptides, Proline at position 7 (Pro7) and Glycine (B1666218) at position 9 (Gly9) are highly conserved. However, the discovery of conopressin-T, which features Leucine at position 7 (Leu7) and Valine at position 9 (Val9), unveiled a natural template for V1a receptor antagonism. nih.gov Synthetic studies confirmed that substituting Gly9 with Val9 in both oxytocin and vasopressin acts as an "agonist/antagonist switch" at the human V1a receptor. nih.gov Further modification of conopressin-T, by creating an L7P analogue, led to an increased binding affinity for the V1a receptor, highlighting how changes in the peptide tail's orientation can refine receptor interaction. nih.gov
Position 8 is another critical determinant of receptor specificity. (Arg8)-Conopressin G possesses a basic Arginine residue at this position, akin to arginine vasopressin, which is crucial for its agonist activity at human vasopressin receptors. nih.govmdpi.com In contrast, oxytocin has a neutral residue (Leucine) at this position. The strategic substitution at position 8 has yielded analogues with unique properties. For instance, γ-conopressin-vil, isolated from Conus villepinii, features a γ-carboxyglutamate residue, introducing a negative charge and the ability to undergo calcium-mediated structural changes. researchgate.netnih.gov Similarly, conopressins discovered in Conus miliaris exhibit a charge inversion with an Aspartate at position 8, resulting in a loss of activity at human receptors which typically require a basic residue at this position for strong binding. nih.govresearchgate.net
The positively charged residue at position 4 in conopressins-G and -S is a distinguishing feature not found in mammalian VP or OT. nih.gov Studies on synthetic analogues of conopressin S have shown that the stereochemistry at this position is vital; the presence of L-Arginine, but not D-Arginine, at position 4 was found to be essential for the selective kaliuretic action of the analogues. nih.gov
These structure-activity relationship (SAR) studies, combining rational design and chemical synthesis, provide a powerful framework for developing novel ligands. By systematically altering the peptide structure and observing the resulting pharmacological changes, researchers can create analogues with enhanced specificity for a single receptor subtype, which is invaluable for both therapeutic development and for use as pharmacological tools to study receptor function. datapdf.comnih.gov
Interactive Data Tables
Table 1: Sequences of (Arg8)-Conopressin G and Selected Modified Analogues. Note: The standard one-letter code for amino acids is used. A disulfide bridge exists between Cys1 and Cys6. -NH2 indicates C-terminal amidation.
| Peptide Name | Sequence | Key Modification(s) |
| (Arg8)-Conopressin G | C-F-I-R-N-C-P-R -G-NH2 | Reference Peptide |
| Arginine Vasopressin (AVP) | C-Y-F-Q-N-C-P-R -G-NH2 | Human Endogenous Ligand |
| Oxytocin (OT) | C-Y-I-Q-N-C-P-L -G-NH2 | Human Endogenous Ligand |
| Conopressin-T | C-F-I-Q-N-C-L -K-V -NH2 | Leu7, Val9 (Antagonist Switch) |
| [L7P]-Conopressin-T | C-F-I-Q-N-C-P -K-V-NH2 | Pro7 substitution in Con-T |
| γ-Conopressin-vil | C-L-I-Q-D-C-P-γ -G-NH2 | γ-carboxyglutamate at Pos. 8 |
| Conopressin-M1 | C-F-P -R-N-C-P-D -S -NH2 | Pro3, Asp8, Ser9 |
| Conopressin-M2 | C-F-W -R-N-C-P-D -S -NH2 | Trp3, Asp8, Ser9 |
Table 2: Research Findings on the Pharmacological Profile of (Arg8)-Conopressin G and Analogues at Human Receptors. EC50: Half-maximal effective concentration (agonist activity). pA2: A measure of antagonist potency. Data are illustrative of reported findings.
| Peptide | Receptor | Activity Type | Potency / Affinity | Research Finding Summary | Citation(s) |
| (Arg8)-Conopressin G | hV1aR | Full Agonist | EC50: ~52 nM | Potent agonist activity, comparable to OT at this receptor. | nih.gov |
| hV1bR | Full Agonist | EC50: ~123 nM | Full agonist activity. | nih.gov | |
| hV2R | Full Agonist | EC50: ~300 nM | Lower affinity compared to other vasopressin receptors. | nih.gov | |
| hOTR | Partial Agonist | Low (~28% response) | Acts as a partial agonist with weak efficacy. | mdpi.com | |
| Conopressin-T | hV1aR | Antagonist | High | A selective antagonist for the human V1a receptor. | nih.gov |
| hOTR | Binding | Binds, but activity not specified as agonist/antagonist. | Shows binding to the oxytocin receptor. | nih.gov | |
| [L7P]-Conopressin-T | hV1aR | Binding | Increased Affinity | The L7P substitution increased affinity for the V1a receptor compared to Conopressin-T. | nih.gov |
| hV2R | Binding | Weak | Weak binding to the V2 receptor was observed. | nih.gov | |
| Conopressin-M1 (amidated) | hV1aR | Partial Agonist | Weak (~58% response) | Shows only weak, partial agonist activity. The Asp8 is detrimental to potency. | mdpi.com |
| hV1bR | Partial Agonist | Weak (~26% response) | Shows only weak, partial agonist activity. | mdpi.com |
Neurobiological and Physiological Functions in Invertebrate Model Systems
Roles as a Neurotransmitter or Neuromodulator in Molluscan Systems
In mollusks, (Arg8)-Conopressin G and its analogs act as potent neurotransmitters or neuromodulators within the central nervous system. qyaobio.com These peptides are expressed in central ganglia and influence a range of physiological and behavioral outputs by altering the fundamental properties of neuronal circuits.
(Arg8)-Conopressin G exerts profound effects on the electrical properties of molluscan neurons. Studies on neurons from the anterior lobe of the right cerebral ganglion of Lymnaea stagnalis, which is involved in controlling male copulatory behavior, have shown that conopressin activates multiple inward currents. nih.gov By binding to G-protein coupled receptors, it stimulates both transient and persistent inward currents, which directly influences neuronal excitability, firing patterns, and the shape of action potentials. qyaobio.comnih.gov
Key findings on the effects of conopressin on molluscan neuronal dynamics include:
Activation of Inward Currents : Conopressin activates two distinct persistent inward currents: a low-voltage-activated (LVA) current and a high-voltage-activated (HVA) current. nih.gov The LVA current is sufficient to induce bursting activity in neurons. nih.gov
Enhanced Excitability : The HVA current enhances neuronal excitability and counteracts accommodation, leading to a reversible increase in the number of action potentials generated in response to a depolarizing stimulus. nih.gov
Modulation of Action Potentials : Conopressin augments a calcium current that is activated during the repolarizing phase of the action potential. nih.gov This direct modulation of ion flow leads to enhanced action potential broadening during depolarizing stimuli in many neurons. nih.gov
These actions at the cellular level demonstrate how conopressin can reconfigure neural circuits to control complex behaviors.
Table 1: Effects of Conopressin on Molluscan Neuronal Properties
| Neuronal Parameter | Effect of Conopressin | Mechanism | Reference |
|---|---|---|---|
| Excitability | Increased | Activation of High-Voltage-Activated (HVA) inward current. | nih.gov |
| Firing Pattern | Induces bursting activity | Activation of Low-Voltage-Activated (LVA) inward current. | nih.gov |
| Action Potential | Enhanced broadening | Augmentation of calcium current during repolarization. | nih.gov |
Modulation of Peripheral Motor Behaviors, e.g., Gill Movements
The neuromodulatory role of (Arg8)-Conopressin G extends from the central nervous system to the control of peripheral motor programs. A notable example is its regulation of gill behaviors in the sea slug Aplysia californica. Research using in vitro preparations of the Aplysia abdominal ganglion has revealed a dual effect of conopressin G on gill movements. doi.orgnih.gov
When applied to the abdominal ganglion, conopressin G reduces the amplitude of the siphon-evoked gill withdrawal reflex and the associated activity in gill motor neurons. doi.orgnih.gov Simultaneously, it increases the frequency of spontaneous gill movements. doi.orgnih.gov This specific combination of behavioral modifications—suppression of a defensive reflex while promoting spontaneous movements—closely resembles the behavioral state associated with food arousal in intact Aplysia. doi.orgnih.govnih.gov Further investigation has shown that conopressin G also reduces the excitability of the gill motor neurons themselves, lessening the strength of gill contractions in response to direct stimulation. doi.orgnih.gov These findings suggest a role for an endogenous conopressin-like peptide in modulating gill behaviors to suit different behavioral contexts, such as transitioning from a defensive to a food-aroused state. nih.gov
Involvement in Reproductive Behaviors in Annelids
In annelids, peptides from the vasopressin/oxytocin (B344502) family, including (Arg8)-Conopressin G, are critically involved in orchestrating reproductive behaviors. nih.govnih.gov These neuropeptides act on the nervous system to trigger and coordinate the complex sequence of movements required for successful mating.
Studies in the medicinal leech Hirudo verbana, a simultaneous hermaphrodite, have demonstrated that (Arg8)-Conopressin G can induce a suite of behaviors that closely mimic natural, spontaneous reproductive actions. nih.gov Mating in these leeches involves stereotyped twisting and oral exploration to align the gonopores of the two partners. nih.gov The application of (Arg8)-Conopressin G triggers these same pre-copulatory movements, establishing a causal link between the peptide and the initiation of courtship behavior. nih.gov This makes the leech an important model system for studying the neurohormonal basis of reproductive behaviors. nih.gov
The stereotyped twisting behavior essential for copulation in the leech is not a simple reflex but is driven by a dedicated neural circuit known as a central pattern generator (CPG). nih.gov Research using progressively reduced preparations has shown that (Arg8)-Conopressin G activates this CPG. nih.gov The core oscillators of this CPG are located in ganglia M5 and M6, which are situated in the reproductive segments of the leech, as well as in ganglion M4. nih.gov The behavior generated by this CPG is periodic, with a remarkably long cycle period of approximately five minutes, ranking it among the slowest described behavioral rhythms. nih.gov The ability of (Arg8)-Conopressin G to activate and coordinate this distributed CPG highlights its role as a key hormonal switch for reproductive motor programs.
Table 2: Role of (Arg8)-Conopressin G in Leech Reproductive Behavior
| Behavioral Component | Action of (Arg8)-Conopressin G | Underlying Neural Mechanism | Reference |
|---|---|---|---|
| Courtship Initiation | Induces stereotyped twisting and oral exploration. | Mimics spontaneous reproductive behavior. | nih.gov |
| Motor Pattern | Activates a slow rhythmic twisting behavior. | Activation of a Central Pattern Generator (CPG). | nih.gov |
| Neural Substrate | Coordinates oscillators in specific ganglia. | CPG located in ganglia M4, M5, and M6. | nih.gov |
Endocrine-like Actions in Other Invertebrate and Non-Mammalian Vertebrate Models
The functions of the vasopressin/oxytocin peptide family, to which (Arg8)-Conopressin G belongs, are highly conserved and extend across the animal kingdom, encompassing roles in osmoregulation, energy balance, and reproduction. nih.govelsevierpure.comnih.gov In the nudibranch Berghia stephanieae, exposure to conopressin was found to decrease locomotion while increasing gut contractions, suggesting roles in both digestion and reproduction. nih.gov The co-expression of the conopressin gene with its receptor in the digestive system and sensory appendages further supports its multifunctional nature in this species. nih.gov
In annelids, a vasopressin-related receptor has been identified and characterized in the leech Theromyzon tessulatum. nih.gov This receptor, which shows significant amino acid identity to other invertebrate and vertebrate vasopressin/oxytocin receptors, is highly expressed in the genital tract and brain during the period of sexual maturation. nih.gov It binds (Arg8)-Conopressin G and other related peptides, indicating its function in mediating reproductive processes. nih.gov
While a detailed review is beyond this scope, in non-mammalian vertebrates, the ancestral peptide vasotocin (B1584283), a structural relative of (Arg8)-Conopressin G, performs both vasopressin-like functions (osmoregulation, cardiovascular control) and oxytocin-like functions (reproduction). nih.gov This functional duality underscores the deep evolutionary roots and conserved endocrine and neuro-modulatory actions of this peptide family.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| (Arg8)-Conopressin G |
| Annetocin |
| APGWamide |
| Arginine vasopressin (AVP) |
| Arg-vasotocin |
| Cephalotocin |
| Conopressin |
| Conopressin-S |
| Conopressin-T |
| γ-Conopressin-vil |
| Isotocin |
| Lys-conopressin |
| Lys-conopressin-G |
| Mesotocin (B1516673) |
| Oxytocin (OT) |
| Vasopressin |
Modulation of Steroidogenesis in Amphibian Adrenal Glands (Context of Lys-conopressin G)
In addition to their neurobiological roles in invertebrates, vasopressin-like peptides have been shown to influence physiological processes in vertebrates. Studies on amphibian adrenal glands have demonstrated that these peptides can modulate steroidogenesis. Specifically, research on the frog adrenal gland has shown that vasotocin (AVT), the amphibian equivalent of vasopressin, is a potent stimulator of corticosterone (B1669441) and aldosterone (B195564) secretion. oup.comnih.gov
Several AVT analogs, including Lys-conopressin G , can mimic this stimulatory effect on steroid secretion, although with varying potencies. oup.com In one study, the order of potency for stimulating steroidogenesis was found to be: AVT > hydrin 2 > oxytocin (OXT) > arginine vasopressin (AVP) > Lys-conopressin G > mesotocin (MT). oup.com This indicates that while Lys-conopressin G is active, it is a less potent stimulator compared to AVT and other analogs. oup.com
The mechanism of action for this steroidogenic stimulation involves the activation of receptors related to the mammalian V2 and/or OXT receptors, which are positively coupled to phosphoinositide-specific phospholipase C. oup.com This is supported by the finding that AVT induces an increase in inositolphosphate production. oup.com The stimulatory effect of AVT on corticosteroid secretion can be influenced by other regulatory factors. For instance, dopamine (B1211576) can significantly reduce AVT-evoked stimulation of corticosterone production, while serotonin (B10506) has an additive effect. nih.gov
The table below summarizes the relative potencies of various AVT analogs in stimulating steroid secretion in the frog adrenal gland.
| Compound | Relative Potency in Stimulating Steroid Secretion |
| Arginine Vasotocin (AVT) | +++++ |
| Hydrin 2 | ++++ |
| Oxytocin (OXT) | +++ |
| Arginine Vasopressin (AVP) | ++ |
| Lys-conopressin G | + |
| Mesotocin (MT) | +/- |
| (Relative potency is indicated by the number of '+' signs, with '+++++' being the most potent and '+/-' being the least potent among the tested active compounds). oup.com |
Advanced Methodologies in Arg8 Conopressin G Research
Mass Spectrometry-Based Techniques for Peptide Characterization
Mass spectrometry (MS) is a cornerstone in the characterization of peptides like (Arg8)-Conopressin G. It provides precise information on molecular weight and structure, which is fundamental for identification and analysis.
Determining the connectivity of disulfide bonds in peptides is a significant analytical challenge. Free Radical Initiated Peptide Sequencing (FRIPS-MS) is a specialized mass spectrometry technique that has been successfully applied to analyze peptides with intramolecular disulfide bonds, such as (Arg8)-Conopressin G and the related Arg8-Vasopressin. researchgate.netnih.gov This method utilizes a covalently attached free radical initiator, which, upon collisional activation in the mass spectrometer, generates a regiospecific radical. rsc.org
The key advantage of FRIPS-MS is its ability to induce selective cleavage of the disulfide bond. researchgate.net In a typical experiment, a TEMPO-based FRIPS reagent is conjugated to the N-terminal amine of the peptide. nih.gov Subsequent collision-induced dissociation (CID) within the mass spectrometer initiates a radical-driven process. researchgate.net This process is highly effective at breaking the S-S bond, a cleavage that is often difficult to achieve with conventional CID methods alone, which tend to fragment the peptide backbone first. researchgate.netrsc.org The analysis of (Arg8)-Conopressin G and its analogues with FRIPS-MS has demonstrated highly selective S-S bond cleavages with minimal C-S bond fissions, allowing for unambiguous disulfide bond characterization. nih.govrsc.org This technique is particularly valuable for top-down sequencing experiments of proteins and peptides containing disulfide bridges. researchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with Radioimmunoassay (RIA) is a powerful hybrid technique for the specific identification and sensitive quantification of peptides from complex biological samples. While specific studies detailing HPLC-RIA for (Arg8)-Conopressin G are not prevalent, the methodology is standard for analogous peptides like angiotensins and vasopressins. nih.govnih.gov
The process involves two main stages:
HPLC Separation: The sample containing the peptide is first subjected to HPLC. This technique separates the components of the mixture based on their physicochemical properties (e.g., hydrophobicity) as they pass through a column packed with a stationary phase. For peptides, reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.netresearchgate.net This step purifies the peptide of interest from other components in the sample, and the retention time provides a preliminary identification.
RIA Quantification: Fractions are collected from the HPLC eluent at specific time intervals. The amount of the target peptide in each fraction is then quantified using RIA. nih.gov RIA is an extremely sensitive immunoassay that uses radiolabeled antigens (in this case, a radiolabeled version of (Arg8)-Conopressin G) and a specific antibody against the peptide. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled peptide in the sample, allowing for precise quantification even at very low concentrations. nih.gov
This combination allows researchers to confirm the identity of immunoreactive peaks from a direct RIA by matching their elution time with that of a synthetic standard, providing a high degree of confidence in both the identification and quantification of the peptide. nih.gov
Chemical Synthesis Approaches for (Arg8)-Conopressin G and its Analogues
To obtain sufficient quantities of (Arg8)-Conopressin G for structural and pharmacological characterization, and to explore structure-activity relationships (SAR), chemical synthesis is the method of choice. nih.govelabscience.com The primary technique used for this purpose is solid-phase peptide synthesis (SPPS). researchgate.net
In SPPS, the peptide is assembled step-by-step while one end is anchored to an insoluble polymer resin. This allows for the easy removal of excess reagents and by-products by simple filtration and washing. The synthesis of (Arg8)-Conopressin G involves the sequential addition of protected amino acids to build the linear 9-residue chain (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂). elabscience.com After the linear sequence is assembled, the peptide is cleaved from the resin. The crucial final step is the formation of the intramolecular disulfide bond between the two cysteine residues at positions 1 and 6, which creates the cyclic structure essential for its biological activity. nih.govelabscience.com
This synthetic approach is also invaluable for producing analogues of (Arg8)-Conopressin G. For example, researchers have synthesized analogues with substitutions at key positions to probe their roles in receptor binding and activation. nih.govnih.gov Comparing the activity of these synthetic analogues with the native peptide provides critical insights into the SAR of the conopressin family, guiding the design of new ligands with potentially enhanced selectivity or different pharmacological profiles. nih.govnih.gov
Comparative and Evolutionary Perspectives of Arg8 Conopressin G Signaling
Phylogenetic Relationships within the Broader Vasopressin/Oxytocin (B344502) Superfamily
The vasopressin/oxytocin (VP/OT) superfamily of neuropeptides represents one of the most ancient signaling systems in animals, with origins that can be traced back to the common ancestor of protostomes and deuterostomes (Urbilateria). nih.govnih.govpnas.org This deep evolutionary history is evidenced by the presence of related peptides in a wide array of animal phyla. nih.gov (Arg8)-Conopressin G is a vasopressin-like peptide found in the venom of the cone snail Conus striatus. mdpi.comnih.gov It is a member of this extensive superfamily, which also includes the vertebrate hormones vasopressin and oxytocin, as well as their invertebrate orthologs like conopressins in molluscs and inotocins in insects. nih.govmdpi.com
Analysis of the gene encoding a conopressin precursor in the mollusc Lymnaea stagnalis revealed a molecular architecture strikingly similar to that of vertebrate vasopressin precursors. pnas.org This preproconopressin contains a signal peptide, the conopressin peptide itself, and a neurophysin domain, which is a carrier protein involved in transport and storage. pnas.orgpnas.org This conserved organization demonstrates that the fundamental structure of the prohormones was established before the divergence of vertebrates and invertebrates. pnas.org
Invertebrates typically possess a single gene encoding a VP/OT-type peptide. nih.govnih.govjneurosci.org In contrast, a key event in early vertebrate evolution was the duplication of this ancestral gene, leading to the two distinct lineages of vasopressin and oxytocin found in most jawed vertebrates. nih.govbohrium.com Jawless fish, such as lampreys, retain a single peptide form, vasotocin (B1584283), which is considered representative of the ancestral vertebrate peptide. nih.gov The conopressins, therefore, represent a branch of this family that diverged within the protostomes, later being co-opted in some lineages, like cone snails, for specialized functions in venom. mdpi.comnih.gov
Evolutionary Conservation of Neuropeptide-Receptor Signaling Pathways Across Diverse Animal Phyla
Crucially, this conservation encompasses the ligand-receptor pair. Research identified a G-protein coupled receptor (GPCR) in the pond snail Lymnaea stagnalis that shares significant sequence similarity with vertebrate VP/OT receptors. nih.gov This molluscan receptor is activated by the endogenous Lys-conopressin, providing direct evidence for the preservation of a functional neuropeptide-receptor signaling module over hundreds of millions of years of evolution. nih.govpnas.org
This ancient pathway has been identified across a remarkable diversity of animal phyla. Orthologous systems, comprising a VP/OT-type peptide and its receptor, have been discovered in annelids, arthropods (inotocin system), nematodes (nematocin system), and other invertebrates. nih.gov The persistence of this signaling system across such disparate phyla underscores its fundamental importance in regulating key physiological and behavioral processes. The conserved structure of the precursor protein, which ensures proper synthesis, processing, and transport via the neurophysin domain, further highlights the deep evolutionary roots of the entire molecular machinery. pnas.org
Divergence and Specialization of Ligand Selectivity and Functional Profiles in Different Species
Alongside the strong conservation of the VP/OT signaling system, there is considerable evidence of divergence and functional specialization. nih.govvu.nl This evolutionary plasticity has allowed the system to be adapted for a wide range of species-specific roles. A prominent example is seen in invertebrates, where a single VP/OT-like peptide often performs functions that are segregated between vasopressin and oxytocin in vertebrates. nih.gov In the snail Lymnaea, the vasopressin-like Lys-conopressin is centrally involved in controlling male sexual behavior, a function more analogous to oxytocin in mammals. nih.govjneurosci.orgnih.gov
The evolution of receptor subtypes has been a key mechanism for functional divergence. In Lymnaea, two distinct conopressin receptors, LSCPR1 and LSCPR2, have been identified. nih.govvu.nl LSCPR1 shows high selectivity for the native Lys-conopressin. nih.govvu.nl In contrast, LSCPR2 is more promiscuous and can be activated by both the vasopressin-like Lys-conopressin and a synthetic oxytocin-like analogue. nih.gov This suggests that LSCPR2 may represent an ancestral receptor type, from which the highly selective vasopressin and oxytocin receptors of vertebrates later evolved. nih.govvu.nl
A dramatic example of functional specialization is the recruitment of conopressins into the venom of cone snails. mdpi.comnih.gov Here, the peptides have evolved from endogenous neuromodulators into potent toxins. This transition is accompanied by changes in ligand selectivity tailored to the snail's prey. For example, Conopressin-G from the fish-hunting Conus geographus is more potent on zebrafish receptors than on human receptors. mdpi.com Further diversification is seen in conopressins from the worm-hunting Conus miliaris, which possess a unique aspartic acid at position 8. mdpi.com This charge inversion results in a loss of activity at most human receptors but confers activity at the zebrafish V2 receptor, highlighting rapid co-evolution between the venom peptide and the target receptors of its prey. mdpi.com
Insights from Studies of Orthologous Peptides (e.g., Inotocin, Cono-T, Cono-S)
Studying orthologous peptides from different animal lineages provides invaluable insights into the evolutionary trajectory and functional plasticity of the VP/OT superfamily.
Inotocin : As the arthropod ortholog of vasopressin/oxytocin, inotocin bridges a significant phylogenetic gap. nih.gov In social insects like ants, inotocin signaling regulates complex social behaviors, including the allocation of tasks such as nursing and foraging. researchgate.net It is also implicated in maintaining water balance, a role reminiscent of vasopressin's anti-diuretic function in mammals. nih.gov Remarkably, inotocin from the ant Lasius niger displays complex pharmacology at human receptors, acting as an agonist at the V1b receptor while simultaneously acting as an antagonist at the V1a receptor. phoenixpeptide.com This discovery not only highlights the deep conservation of the ligand-receptor interaction surface but also provides a unique chemical tool for dissecting the function of human receptor subtypes. phoenixpeptide.com
Cono-S (Conopressin-S) : This peptide, isolated from the venom of Conus striatus, is the canonical (Arg8)-Conopressin. mdpi.comnih.gov Along with the closely related Lys-conopressin-G (Cono-G), it was one of the first members of this family to be identified in cone snail venom. mdpi.com Early studies showed that intracerebral injection of these peptides into mice induced behavioral effects like excessive grooming and scratching, similar to the effects of vertebrate neurohypophysial hormones, confirming their interaction with central nervous system receptors. mdpi.comnih.gov
Cono-T (Conopressin-T) : Found in the venom of the fish-hunting cone snail Conus tulipa, Conopressin-T represents a fascinating example of evolutionary adaptation. mdpi.comnih.gov Unlike most members of the superfamily which are receptor agonists, Conopressin-T is a selective antagonist of the mammalian V1a vasopressin receptor. mdpi.com Its sequence is highly similar to the fish hormone vasotocin, suggesting it evolved specifically to target the receptors of its prey, thereby disrupting physiological processes as part of the envenomation strategy. nih.gov This functional switch from agonist to antagonist provides a powerful case study in how small changes to a peptide's structure can dramatically alter its pharmacological profile. mdpi.com
Future Directions and Emerging Research Avenues
Elucidation of Novel Receptors and Downstream Signaling Pathways
A primary focus of future research is the definitive identification and characterization of the full range of receptors that (Arg8)-Conopressin G interacts with, particularly within invertebrate systems. While it is known to act on vasopressin/oxytocin-like GPCRs, the existence of other, potentially novel, receptor subtypes remains an open question. nih.gov The discovery of new conopressin sequences, some with significant variations like a charge inversion at position 8, suggests a co-evolution with a diverse array of receptors. nih.govjcu.edu.au
Current knowledge indicates that conopressins, including (Arg8)-Conopressin G, exert their effects by binding to GPCRs. qyaobio.com Upon binding, these receptors are activated and initiate intracellular signaling cascades. For instance, in molluscan neurons, conopressin has been shown to stimulate both transient and persistent inward currents, which in turn influence neuronal excitability, firing patterns, and the shape of action potentials. qyaobio.comnih.gov Specifically, conopressin enhances a calcium current that is activated during the repolarizing phase of an action potential, suggesting a direct modulation of its shape. nih.gov Furthermore, studies on chimeric receptors, such as a vasopressin V1a/VRR1 chimera, have demonstrated that related receptors can couple to multiple G proteins, including both Gq and Gs pathways, leading to robust calcium mobilization and an increase in adenylate cyclase activity. nih.gov Future investigations will need to precisely map the downstream signaling pathways activated by (Arg8)-Conopressin G in its native biological contexts, determining the specific G proteins involved and the subsequent effector molecules.
Advanced Structural Biology Techniques for High-Resolution Ligand-Receptor Complexes
Understanding the precise molecular interactions between (Arg8)-Conopressin G and its receptors is crucial for deciphering its mechanism of action and for the rational design of new pharmacological agents. While solution NMR has been employed to determine the 3D structures of conopressins, including (Arg8)-Conopressin G, a high-resolution structure of the peptide bound to its receptor is a critical next step. nih.govjcu.edu.aunih.gov
The application of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), is a promising avenue. nih.govnih.gov Cryo-EM has been successfully used to determine the structures of other GPCRs in complex with their ligands and signaling partners, such as the arginine-vasopressin (AVP) V2 receptor (V2R) bound to AVP and the Gs protein. nih.govbohrium.comresearchgate.netresearchgate.net These studies have provided unprecedented insights into the molecular basis of ligand recognition, receptor activation, and G protein coupling. nih.govnih.gov They have revealed, for example, the dynamic nature of the GPCR-G protein interface, where the G protein can explore different conformational states. nih.gov Applying cryo-EM to the (Arg8)-Conopressin G-receptor complex would illuminate the specific amino acid residues involved in binding and the conformational changes that lead to receptor activation. Such high-resolution structural data would be invaluable for understanding the structure-activity relationships of conopressins and would provide a template for structure-based drug design. nih.gov
Discovery of Broader Physiological Roles of (Arg8)-Conopressin G in Invertebrate Systems
While initial studies on (Arg8)-Conopressin G focused on its effects in mammalian systems due to its homology with vasopressin, a significant area for future research lies in uncovering its diverse physiological roles within its native invertebrate context. nih.govnih.gov Conopressins are expressed in the central nervous system of mollusks and are thought to act as neurotransmitters. qyaobio.com
Research on the mollusk Aplysia californica has demonstrated that (Arg8)-Conopressin G can significantly alter gill behaviors. nih.govdoi.org Superfusion of the peptide over the abdominal ganglion reduces the amplitude of the siphon-evoked gill withdrawal reflex while increasing the frequency of spontaneous gill movements. nih.govdoi.org These behavioral modifications are strikingly similar to those observed during a food-aroused state in the animal, suggesting a role for a conopressin-like peptide in modulating behaviors associated with feeding. nih.govdoi.org Furthermore, (Arg8)-Conopressin G was found to decrease the excitability of gill motor neurons. nih.govdoi.org In another mollusk, Lymnaea stagnalis, conopressin affects neuronal excitability by stimulating both transient and persistent inward currents, which are involved in the control of male copulatory behavior. nih.gov These findings underscore the potential for (Arg8)-Conopressin G and related peptides to be key modulators of a wide range of physiological processes in invertebrates, including feeding, reproduction, and other complex behaviors. Future studies should aim to explore these roles across a broader range of invertebrate species.
Development of Novel Pharmacological Tools Based on (Arg8)-Conopressin G Analogues for Receptor Probing
The unique structure and activity of (Arg8)-Conopressin G make it an excellent template for the development of novel pharmacological tools. By synthesizing and characterizing analogues of (Arg8)-Conopressin G, researchers can probe the structure and function of its cognate receptors with greater precision.
Structure-activity relationship studies on conopressins and their analogues have already revealed key insights. For example, the presence of a basic residue at position 8 is crucial for high-affinity binding to human vasopressin receptors. nih.gov The substitution of the glutamine at position 4 in vasotocin (B1584283) with an arginine in (Arg8)-Conopressin G leads to a decrease in potency at human V1a and V1b receptors. nih.gov Furthermore, the development of conopressin analogues with altered sequences has led to the identification of molecules with different pharmacological profiles, including antagonists. mdpi.com For instance, conopressin-T, isolated from Conus tulipa, is a selective antagonist of V1a receptors. mdpi.com The creation of chimeric receptors has also proven to be a valuable tool for elucidating the signaling properties of orphan GPCRs related to vasopressin receptors. nih.gov Building on this knowledge, future research can focus on creating a library of (Arg8)-Conopressin G analogues with systematic modifications. These analogues could include fluorescently labeled versions for receptor tracking, photo-affinity labels for identifying binding sites, and biased agonists that selectively activate specific downstream signaling pathways. Such tools would be instrumental in dissecting the complex pharmacology of conopressin receptors and their role in physiology.
Q & A
Basic Research Questions
Q. What are the primary sources and methodological approaches for isolating (Arg8)-Conopressin G from Conus geographus venom?
- Answer : Isolation typically involves venom extraction via milking procedures, followed by liquid chromatography (e.g., HPLC) for peptide purification. Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify the disulfide bridge (Cys1-Cys6) and sequence (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) . For reproducibility, document venom collection protocols, column specifications, and buffer conditions, as emphasized in guidelines for experimental transparency .
Q. How can researchers validate the purity and stability of synthetic (Arg8)-Conopressin G?
- Answer : Purity is assessed via HPLC (≥95% purity threshold) and MS for molecular weight confirmation (1061.47 Da) . Stability testing under varying temperatures and pH conditions is critical. Use lyophilized storage at 0–5°C and avoid repeated freeze-thaw cycles to prevent degradation. Include detailed storage protocols in methods sections to ensure replicability .
Q. What in vitro models are commonly used to study (Arg8)-Conopressin G’s vasopressin-like activity?
- Answer : Cell-based assays (e.g., transfected HEK293 cells expressing vasopressin receptors) or isolated tissue preparations (e.g., rat aortic rings) are standard. Dose-response curves should be generated with EC50 calculations, and results must include statistical validation (e.g., ANOVA with post-hoc tests) to meet journal criteria for data rigor .
Advanced Research Questions
Q. How can contradictory findings in (Arg8)-Conopressin G’s bioactivity across species be systematically addressed?
- Answer : Cross-species variability often arises from receptor homology differences. Design comparative studies using ortholog receptors (e.g., human vs. rodent V1a receptors) and employ phylogenetic analysis to identify conserved binding motifs. Report discrepancies with sensitivity analyses and discuss limitations in translational relevance .
Q. What strategies optimize solid-phase peptide synthesis (SPPS) for (Arg8)-Conopressin G to minimize side reactions?
- Answer : Use Fmoc-based SPPS with pseudoproline dipeptides to reduce aggregation during Arg-rich sequence synthesis. Monitor coupling efficiency via Kaiser tests and employ orthogonal deprotection for disulfide bridge formation. Document resin type, coupling reagents, and reaction times to enable replication .
Q. How should researchers design a study to resolve conflicting data on (Arg8)-Conopressin G’s pharmacokinetics in vivo?
- Answer : Conduct parallel experiments in multiple animal models (e.g., rodents, zebrafish) with standardized administration routes (e.g., intravenous vs. intracerebroventricular). Use LC-MS/MS for plasma/tissue quantification and include covariates like metabolic enzyme activity. Address contradictions via meta-analysis of aggregated datasets .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of (Arg8)-Conopressin G in behavioral assays?
- Answer : Non-linear regression models (e.g., log-dose vs. response) are standard. For behavioral variability, apply mixed-effects models to account for individual differences. Report confidence intervals and effect sizes, and validate assumptions (e.g., normality) with Shapiro-Wilk tests .
Methodological Resources
- Literature Review : Use Google Scholar with advanced operators (e.g.,
"(Arg8)-Conopressin G" AND (synthesis OR bioactivity)) and limit searches to high-impact journals (e.g., Journal of Peptide Science) . - Data Reproducibility : Follow CONSORT-like guidelines for experimental reporting, including raw data deposition in repositories like Zenodo .
- Ethical Compliance : For in vivo studies, detail IACUC-approved protocols, including species-specific anesthesia and endpoint criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
